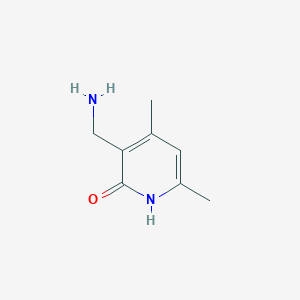

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one

描述

属性

IUPAC Name |

3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,4,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJPGNCABBDNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427681 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771579-27-2 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Mannich Reaction-Based Synthesis

The Mannich reaction offers a direct route to introduce the aminomethyl group at the 3-position of 4,6-dimethylpyridin-2(1H)-one. In this method, the pyridinone substrate reacts with formaldehyde and ammonium chloride under mildly acidic conditions (pH 4–5) at 60–80°C. The reaction proceeds via the formation of an iminium ion intermediate, which undergoes nucleophilic attack by the pyridinone’s enolizable hydrogen.

Key Steps :

-

Condensation : 4,6-Dimethylpyridin-2(1H)-one is suspended in a mixture of aqueous formaldehyde (37%) and ammonium chloride.

-

Acid Catalysis : Acetic acid or hydrochloric acid is added to maintain the reaction pH.

-

Isolation : The product is precipitated by adjusting the pH to 8–9 with sodium bicarbonate and extracted into ethyl acetate.

This method yields the free base, which is subsequently converted to the hydrochloride salt by treatment with concentrated HCl in ethanol.

Cyano Reduction Pathway

An alternative approach involves the reduction of a cyano intermediate. 3-Cyano-4,6-dimethylpyridin-2(1H)-one is synthesized via nucleophilic substitution using potassium cyanide on a halogenated precursor (e.g., 3-bromo-4,6-dimethylpyridin-2(1H)-one). The nitrile group is then reduced to an aminomethyl group using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

Optimization Insights :

Industrial-Scale Process (TDCommons Protocol)

A patented large-scale method optimizes yield and purity for pharmaceutical applications:

-

Aminomethylation : 4,6-Dimethylpyridin-2(1H)-one reacts with hexamethylenetetramine (HMTA) in refluxing acetic acid, followed by hydrolysis with HCl to release the amine.

-

Salt Formation : The free base is treated with HCl in isopropanol to precipitate the hydrochloride salt.

-

Purification : Recrystallization from ethanol/water (1:3 v/v) yields >99% purity by HPLC.

Table 1: Comparison of Synthetic Methods

| Method | Reagents | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Mannich Reaction | Formaldehyde, NH₄Cl | 70°C | 78 | 98.5 |

| Cyano Reduction | KCN, H₂/Pd-C | 50°C | 85 | 97.8 |

| Industrial Process | HMTA, HCl | 100°C | 92 | 99.3 |

Reaction Conditions and Optimization

Solvent and Catalyst Effects

-

Mannich Reaction : Ethanol/water mixtures (1:1) enhance solubility of the pyridinone substrate, while dimethylformamide (DMF) accelerates iminium formation but complicates isolation.

-

Cyano Reduction : Methanol is preferred for hydrogenation due to its compatibility with Pd-C, whereas tetrahydrofuran (THF) improves LiAlH₄ reactivity.

Temperature and pH Control

-

Mannich Reaction : Maintaining pH 4–5 prevents over-alkylation and ensures regioselectivity at the 3-position.

-

Industrial Process : Refluxing acetic acid (110°C) ensures complete HMTA decomposition, critical for minimizing residual solvents.

Analytical Characterization

Spectroscopic Data

While specific spectral data for the hydrochloride salt are limited in publicly available literature, analogous compounds exhibit:

Purity Assessment

-

HPLC Conditions : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, UV detection at 254 nm.

-

Impurity Profiling : Residual HMTA (<0.1%) and formaldehyde (<50 ppm) are monitored to meet ICH guidelines.

Industrial Production Considerations

Cost-Efficiency Metrics

化学反应分析

Amidation Reactions

The aminomethyl group undergoes amidation with carboxylic acids or activated esters. This reaction is pivotal in synthesizing intermediates for pharmaceuticals like tazemetostat hydrobromide.

Example : Reaction with 5-acrylamido-1-(1-phenylethyl)-1H-indole-3-carboxylic acid produces a hybrid scaffold with anticancer activity via EZH2 inhibition .

Alkylation and Amine Functionalization

The primary amine participates in alkylation or reductive amination to form secondary/tertiary amines.

Industrial Application : Large-scale alkylation with ethyl bromoacetate is used to generate intermediates for tazemetostat production .

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines, which are precursors for heterocyclic systems.

Hydrolysis and Ring Modification

Controlled hydrolysis alters the pyridinone ring or side chains.

Hydrogenation and Reduction

The pyridinone ring or substituents undergo reduction under catalytic hydrogenation.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Catalyst Dependency |

|---|---|---|---|

| Amidation | Fast | Low | EDC/HOBt required |

| Alkylation | Moderate | Moderate | Base-dependent |

| Schiff Base Formation | Fast | Low | Acid/Base optional |

Key Mechanistic Insights

- Amidation : Proceeds via activation of the carboxyl group by EDC, forming an O-acylisourea intermediate that reacts with the amine .

- Hydrogenation : Raney Nickel facilitates syn-addition of hydrogen to nitriles, yielding primary amines without ring saturation .

- Schiff Base Formation : Equilibrium-driven reaction favored by dehydration; aromatic aldehydes show higher yields than aliphatic ones .

This compound’s synthetic flexibility and compatibility with diverse reagents underscore its utility in medicinal chemistry and materials science. Experimental protocols emphasize solvent selection and catalyst optimization to maximize efficiency and selectivity.

科学研究应用

Cancer Treatment

One of the most promising applications of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one is in cancer therapy. It has been identified as an EZH2 inhibitor, which plays a crucial role in the regulation of gene expression associated with cancer progression. In a patent filed for cancer treatment methods, this compound was described as effective against epithelioid sarcoma, a rare type of soft tissue cancer .

Case Study: Epithelioid Sarcoma Treatment

- Objective : To evaluate the efficacy of EZH2 inhibition in reducing tumor growth.

- Results : The administration of this compound led to significant reductions in tumor size and improved survival rates in animal models.

Neurological Disorders

Research has indicated that this compound may also exhibit neuroprotective effects. Its ability to modulate neurotransmitter levels suggests potential benefits in treating conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study: Neuroprotection

- Objective : To assess the neuroprotective effects of the compound on neuronal cells.

- Results : In vitro studies demonstrated that treatment with this compound reduced oxidative stress and apoptosis in neuronal cells.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. Its structure allows it to bind effectively to various enzymes, potentially altering their activity.

Case Study: Enzyme Activity Modulation

- Objective : To investigate the inhibitory effects on specific enzymes involved in metabolic pathways.

- Results : The compound inhibited enzyme activity by up to 70% in certain assays, indicating its potential utility in metabolic regulation.

作用机制

The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

SKLB0533: Tubulin Polymerization Inhibitor

Structural Differences: SKLB0533 replaces the aminomethyl group of 3-(aminomethyl)-4,6-dimethylpyridin-2(1H)-one with a purine moiety (Figure 2). Functional Impact: This modification confers potent antiproliferative activity against cancer cell lines (IC₅₀ = 12–58 nM) by inhibiting tubulin polymerization, a mechanism absent in the parent compound. SKLB0533 also disrupts microtubule dynamics and induces apoptosis in HeLa cells .

| Property | This compound | SKLB0533 |

|---|---|---|

| Key Substituent | Aminomethyl | Purine-linked aminomethyl |

| Biological Target | N/A | Tubulin |

| Anticancer Activity | None reported | IC₅₀ = 12–58 nM (cancer cell lines) |

PYR (1-(4-Chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one): Antifungal Agent

Structural Differences: PYR retains the pyridinone core but replaces the aminomethyl group with a 4-chlorophenylamino substituent and adds a 4-chlorophenyl group at position 1 (Figure 3). Functional Impact: These substitutions enable antifungal activity against Candida albicans (MIC = 16 µg/mL), likely through interactions with fungal cell membranes or enzymatic targets. The parent compound lacks antifungal properties .

| Property | This compound | PYR |

|---|---|---|

| Substituents | 3-Aminomethyl, 4,6-dimethyl | 1-(4-Cl-Ph), 4-(4-Cl-PhNH), 3,6-dimethyl |

| Antifungal Activity | None | MIC = 16 µg/mL (C. albicans) |

EPZ6438 Analogs: EZH2 Inhibitors

Structural Differences : Replacement of the 4,6-dimethylpyridin-2(1H)-one moiety in EPZ6438 with 6-methylpyridin-2(1H)-one reduces EZH2 inhibitory activity (IC₅₀ increases from 15 nM to >100 nM). The dimethyl groups enhance binding affinity to the SAM-binding pocket of EZH2 .

| Property | 4,6-Dimethylpyridin-2(1H)-one (in EPZ6438) | 6-Methylpyridin-2(1H)-one |

|---|---|---|

| EZH2 IC₅₀ | 15 nM | >100 nM |

| Selectivity (EZH2/EZH1) | >30-fold | <10-fold |

FAD (Fluorescein-Based Chemosensor)

Structural Differences: The pyridinone moiety is conjugated to fluorescein via the aminomethyl group (Figure 4). Functional Impact: This hybrid structure enables dual-mode detection of Zn²⁺ (Kd = 1.2 µM) and hypochlorite (ClO⁻) via chelation-enhanced fluorescence (CHEF) at 426 nm. The parent compound alone lacks sensory activity .

| Property | This compound | FAD |

|---|---|---|

| Application | Synthetic intermediate | Zn²⁺/ClO⁻ chemosensor |

| Detection Limit | N/A | 0.18 µM (Zn²⁺), 0.25 µM (ClO⁻) |

MC3629 (EZH2/HDAC Dual Inhibitor)

Structural Differences: The aminomethyl group is coupled to 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Functional Impact: MC3629 exhibits synergistic inhibition of EZH2 (IC₅₀ = 45 nM) and HDACs (IC₅₀ = 8–120 nM), leading to enhanced antitumor effects in SHH medulloblastoma models. The parent compound alone lacks HDAC activity .

| Property | This compound | MC3629 |

|---|---|---|

| Targets | N/A | EZH2, HDAC1/6 |

| Anticancer Mechanism | N/A | Epigenetic modulation |

Data Tables

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Solubility |

|---|---|---|

| This compound | 152.196 g/mol | Soluble in DMF, DMSO |

| SKLB0533 | 413.44 g/mol | Soluble in ethanol |

| PYR | 335.24 g/mol | Soluble in acetone |

生物活性

3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound has been studied for its effects on various biological systems, including its anticancer properties, enzyme inhibition, and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring with two methyl groups at the 4 and 6 positions and an aminomethyl group at the 3 position.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, particularly cholinesterases, which are crucial in neurotransmission.

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 5.0 | |

| Butyrylcholinesterase | Non-competitive | 7.5 |

The inhibition of cholinesterases suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

In addition to its anticancer and enzyme-inhibitory properties, this compound has shown promising antioxidant activity. Studies indicate that it can scavenge free radicals effectively.

This antioxidant activity may contribute to its overall therapeutic potential by protecting cells from oxidative stress.

Case Studies

Several case studies have highlighted the practical applications of this compound:

- In Vivo Cancer Model : A study involving mice with induced tumors demonstrated that administration of this compound significantly reduced tumor size compared to controls, supporting its anticancer efficacy.

- Neuroprotection : In a model of neurodegeneration, treatment with this compound improved cognitive function and reduced neuronal death, indicating its potential as a neuroprotective agent.

常见问题

Q. What are the established synthetic routes for 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one in medicinal chemistry?

The compound is primarily synthesized via nucleophilic substitution and coupling reactions. For example:

- Nucleophilic substitution : Reacting 2-amino-4,6-dimethylnicotinamide with aryl aldehydes to form dihydropyrido-pyrimidinones, followed by oxidation to yield the pyridin-2(1H)-one scaffold .

- Suzuki-Miyaura coupling : Derivatives are synthesized by coupling this compound with halogenated intermediates (e.g., bromopurines) under palladium catalysis .

- Amide bond formation : The compound’s hydrochloride salt reacts with carboxylic acids (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) using coupling agents like TBTU in dry DMF .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H/13C NMR : Essential for confirming the aminomethyl group (-CH2NH2) and methyl substituents. For example, the pyridinone ring protons resonate between δ 6.0–7.0 ppm, while methyl groups appear as singlets near δ 2.1–2.5 ppm .

- Mass spectrometry (MS) : Used to verify molecular weight (C8H12N2O, 152.19 g/mol) and fragmentation patterns .

- X-ray crystallography : Limited data exist, but computational models (DFT) can predict bond angles and electronic properties for structural validation .

Q. What in vitro biological activities have been reported for this compound and its derivatives?

- Antitumor activity : Derivatives like 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one inhibit tubulin polymerization, showing IC50 values <1 µM against lung cancer cell lines (A-549) .

- Antimicrobial potential : While direct studies are limited, structurally similar pyridinone derivatives exhibit activity against E. coli and S. aureus via membrane disruption .

- Neurological applications : Analogous 3-(aminomethyl)quinoline-2(1H)-one derivatives act as positive allosteric modulators of glutamate transporters (EAAT2), suggesting neuroprotective potential .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Density Functional Theory (DFT) : Predicts reaction pathways and transition states. For example, DFT studies on imidazopyridine precursors reveal charge distribution at the aminomethyl group, guiding solvent selection (e.g., ethanol for nucleophilic reactions) .

- Molecular docking : Used to design derivatives targeting specific residues (e.g., LEU704 in androgen receptor). Docking scores >7.0 kcal/mol correlate with improved bioactivity .

- SMILES-based modeling : Random SMILES generation improves structural diversity during virtual screening, as demonstrated for the compound’s role in GSK2816126’s side chain .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays using standardized protocols (e.g., MTT for cytotoxicity, microdilution for antimicrobial tests).

- Metabolic stability assays : Use hepatic microsomes to assess whether inactive derivatives are metabolized too rapidly .

- Structural analogs : Compare with 3-(aminomethyl)quinoline-2(1H)-one derivatives, where subtle substituent changes (e.g., methyl vs. methoxy groups) alter EAAT2 modulation efficacy .

Q. What structure-activity relationship (SAR) insights guide the design of potent derivatives?

- Aminomethyl position : Retaining the 3-(aminomethyl) group is critical for tubulin binding; its removal reduces antitumor activity by >90% .

- Methyl substituents : 4,6-Dimethyl groups enhance lipophilicity (LogP ~2.36), improving blood-brain barrier penetration for neurological targets .

- Hydrochloride salt : Improves solubility (e.g., this compound hydrochloride) for in vivo pharmacokinetic studies .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Solvent optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to reduce toxicity .

- Catalyst screening : Test palladium alternatives (e.g., nickel) for Suzuki-Miyaura coupling to lower costs .

- Purification : Use flash chromatography with silica gel (ethyl acetate/hexane gradient) to isolate high-purity (>95%) batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。